2-Methylthiane-1,1,4-trione

Overview

Description

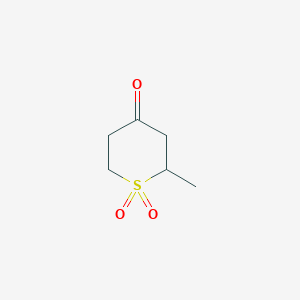

2-Methylthiane-1,1,4-trione (CAS: 82483-84-9) is a sulfur-containing heterocyclic compound featuring a six-membered thiane ring substituted with three ketone groups at positions 1, 1, and 4, and a methyl group at position 2.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylthiane-1,1,4-trione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thioester with a diketone in the presence of a base. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 2-Methylthiane-1,1,4-trione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming alcohol derivatives.

Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiane derivatives.

Scientific Research Applications

2-Methylthiane-1,1,4-trione has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Methylthiane-1,1,4-trione involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of enzymes or the modification of biomolecules, resulting in various biological effects. The exact pathways and targets depend on the specific application and the derivatives used.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Peri-Naphthindan-2,3,4-trione Hydrate ():

- Structure : A fused naphthindan backbone with three ketone groups at positions 2, 3, and 3.

- Reactivity: Reacts with enediols (e.g., Z-ascorbic acid) to form red crystalline precipitates (e.g., dihydroxy-peri-naphthindenone) via redox reactions. Releases CO₂ upon heating .

- Applications: Used to study redox systems and α-amino acid degradation in physiological conditions .

5-β-Phenoxyethylcyclopentane-1:3:4-trione ():

- Structure: A cyclopentane ring with three ketone groups and a phenoxyethyl substituent.

- Reactivity: Undergoes hydrolysis to form enol-stable derivatives. The enol tautomer is more stable than the keto form .

- Applications : Intermediate in synthesizing complex esters and heterocycles .

2-Methylthiane-1,1,4-trione :

- Structure : Thiane ring with 1,1,4-trione substitution and a methyl group.

- Reactivity : Likely exhibits distinct redox behavior due to sulfur’s electron-withdrawing effects. The methyl group may enhance steric stability.

- Applications : Hypothesized to participate in sulfur-specific reactions (e.g., thiol-disulfide exchanges) but requires further study.

Key Comparative Data

Reactivity and Mechanistic Differences

- Peri-Naphthindan-trione: Oxidizes enediols to stabilized quinoid structures, halting at specific intermediates (e.g., dehydroascorbic acid) .

- Cyclopentane-trione: Favors enol tautomers due to ring strain and conjugation, enabling esterification pathways .

- 2-Methylthiane-trione : The sulfur atom may act as a weak nucleophile or electron sink, diverging from the aromatic stabilization seen in naphthindan systems.

Notes

Limitations : Direct comparative studies on this compound are scarce; inferences are drawn from structural analogs.

Gaps in Evidence: The provided sources focus on non-sulfur triones; sulfur’s role in 2-Methylthiane-trione’s reactivity remains theoretical.

Future Research : Priority areas include kinetic studies of sulfur-mediated redox behavior and applications in drug design.

Biological Activity

2-Methylthiane-1,1,4-trione is a sulfur-containing organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological effects, including enzyme inhibition, cytotoxicity against cancer cell lines, and antioxidant properties.

Chemical Structure and Properties

This compound features a thiane ring structure with three carbonyl groups, contributing to its unique reactivity and biological profile. The compound's structure can be represented as follows:

This molecular configuration allows for various interactions with biological macromolecules, which is critical for its activity.

1. Enzyme Inhibition

Recent studies have indicated that this compound exhibits significant enzyme inhibition properties. Specifically, it has been evaluated for its inhibitory effects on xanthine oxidase (XO), an enzyme involved in purine metabolism that is linked to conditions such as gout and hyperuricemia.

- Inhibition Kinetics : The compound demonstrated mixed-type inhibition against XO with an IC50 value that suggests potent activity compared to standard inhibitors like allopurinol and febuxostat. The detailed kinetics are summarized in Table 1.

| Compound | IC50 (µM) | Type of Inhibition |

|---|---|---|

| This compound | 5.19 | Mixed-type |

| Allopurinol | 7.86 | Competitive |

| Febuxostat | 3.34 | Non-competitive |

This inhibition profile indicates that this compound could serve as a lead compound for developing new treatments for hyperuricemia.

2. Anticancer Activity

The cytotoxic effects of this compound have been investigated in various cancer cell lines. In vitro studies revealed that the compound exhibits significant antiproliferative activity against several human cancer cell lines.

- Case Study : A study conducted on human breast cancer (MCF-7) and liver cancer (HepG2) cells showed a dose-dependent decrease in cell viability upon treatment with varying concentrations of this compound. The results are presented in Table 2.

| Cell Line | Concentration (µM) | Viability (%) |

|---|---|---|

| MCF-7 | 10 | 75 |

| MCF-7 | 20 | 50 |

| HepG2 | 10 | 70 |

| HepG2 | 20 | 45 |

These findings suggest that the compound may induce apoptosis or inhibit cell cycle progression in cancer cells.

3. Antioxidant Properties

Antioxidant activity is another significant aspect of the biological profile of this compound. The compound has been shown to scavenge free radicals effectively.

- Mechanism of Action : The antioxidant mechanism is believed to involve the donation of hydrogen atoms from the thiane ring structure to neutralize reactive oxygen species (ROS), thus protecting cellular components from oxidative damage.

Properties

IUPAC Name |

2-methyl-1,1-dioxothian-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3S/c1-5-4-6(7)2-3-10(5,8)9/h5H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNGXFTXOAUKHHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)CCS1(=O)=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82483-84-9 | |

| Record name | 2-methyl-1lambda6-thiane-1,1,4-trione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.